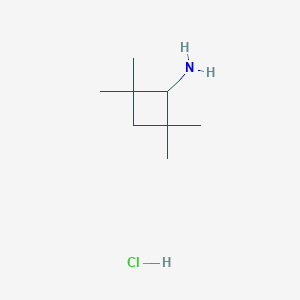

2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

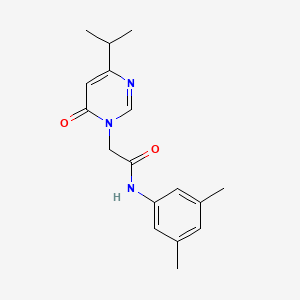

The compound 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride is a derivative of cyclobutane, which is a four-membered ring structure with two methyl groups at the 2 and 4 positions, and an amine group at the 1 position. This structure is of interest due to its potential in synthesizing various organic compounds and for its unique chemical properties.

Synthesis Analysis

The synthesis of related cyclobutane derivatives has been explored in various studies. For instance, the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid with an all-cis geometry involves a [2 + 2]-photocycloaddition reaction, followed by a regioselective ring opening, Hofmann rearrangement, and nitrogen protection . Although not directly synthesizing the tetramethylcyclobutan-1-amine, this method provides insight into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be quite complex. For example, the crystal structure of 1,2,3,4-tetramethylcyclobutadiene-nickel dichloride shows a planar cyclobutadiene ring with square geometry, and the methyl groups are displaced due to steric interference . This information, while not directly about the tetramethylcyclobutan-1-amine, helps us understand the steric factors that might influence the structure of such a compound.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives with nucleophiles has been shown to depend on the reaction conditions, steric hindrance, and the nucleophilicity of the attacking species . For example, the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with primary amines leads to the formation of an N-substituted imine, which can be hydrolyzed to the corresponding amide in the presence of water . This suggests that the tetramethylcyclobutan-1-amine could also undergo similar reactions, forming various organic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Cyclobutane derivatives generally exhibit unique chemical reactivity due to ring strain and the presence of substituents that can affect their physical properties like solubility, melting point, and stability. The steric effects of the methyl groups and the presence of the amine could influence the compound's reactivity and interaction with other chemicals .

Aplicaciones Científicas De Investigación

Reactions with Nucleophiles

Research has explored the reactions of chlorosulfanyl derivatives of cyclobutanones, including 2,2,4,4-tetramethylcyclobutan-1-one, with various nucleophiles. These reactions involve substitution and rearrangement processes, highlighting the compound's versatility in chemical synthesis (Majchrzak et al., 2006).

Annulation Reactions

The compound has been used in [4 + 2]-annulation reactions with aminocyclobutanes and aldehydes, leading to the synthesis of tetrahydropyranyl amines. This demonstrates its utility in creating complex chemical structures (Perrotta et al., 2015).

Reactions with Amines and Other Nucleophiles

A study detailed how 2,2,4,4-tetramethyl-1,3-cyclobutanedione reacts with various nucleophiles, including primary amines. These reactions are significant for synthesizing substituted imidazolines and dihydropyrimidines (Hansen & Demarco, 1969).

Safety Assessment in Food Contact Materials

The safety of 2,2,4,4-tetramethylcyclobutane-1,3-diol, a related compound, was evaluated by the EFSA Panel on Food Contact Materials, highlighting its potential use in the manufacture of polyesters for food packaging (Flavourings, 2013).

Cycloaddition Reactions

The compound has been involved in [2 + 3]-cycloaddition reactions to produce spirocyclic 1,3-thiazolidines, demonstrating its applicability in creating diverse chemical structures (Gebert et al., 2003).

Propiedades

IUPAC Name |

2,2,4,4-tetramethylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,4)6(7)9;/h6H,5,9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIJEPVBLBWXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1N)(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone](/img/structure/B3017060.png)

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3017061.png)

![N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3017064.png)

![3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate](/img/structure/B3017067.png)

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017068.png)

![4-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3017083.png)